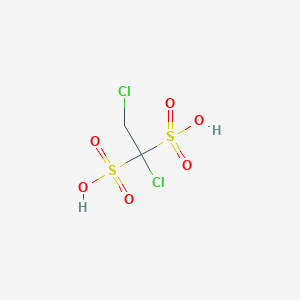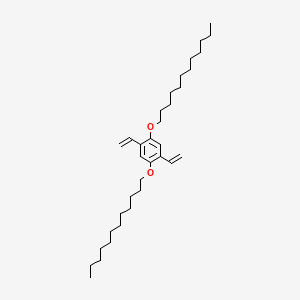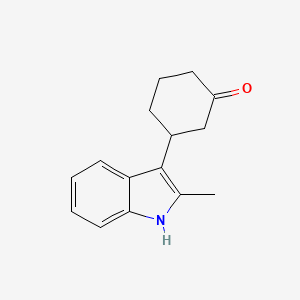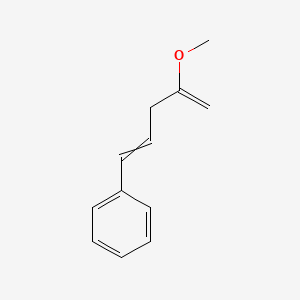
1-Cyano-3-(methylsulfanyl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-3-(methylsulfanyl)propyl acetate is an organic compound with the molecular formula C₆H₁₁NO₂S. It is a colorless to almost colorless liquid with a density of 1.041 g/cm³ and a boiling point of 96°C at 14 mmHg . This compound is known for its unique chemical structure, which includes a cyano group, a methylsulfanyl group, and an acetate group.
Vorbereitungsmethoden
The synthesis of 1-Cyano-3-(methylsulfanyl)propyl acetate can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)propanol with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-Cyano-3-(methylsulfanyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyano-3-(methylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flexible polyurethane foams and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Cyano-3-(methylsulfanyl)propyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-3-(methylsulfanyl)propyl acetate can be compared with similar compounds such as:
3-(Methylsulfanyl)propyl acetate: Lacks the cyano group, resulting in different reactivity and applications.
1-Cyano-2-(methylsulfanyl)propyl acetate: Similar structure but with a different position of the cyano group, leading to variations in chemical behavior.
3-(Methylsulfanyl)propyl alcohol: The alcohol group provides different chemical properties and reactivity compared to the acetate group.
Eigenschaften
CAS-Nummer |
476301-88-9 |
|---|---|
Molekularformel |
C7H11NO2S |
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
(1-cyano-3-methylsulfanylpropyl) acetate |
InChI |
InChI=1S/C7H11NO2S/c1-6(9)10-7(5-8)3-4-11-2/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BQMPRPNMNZKXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCSC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
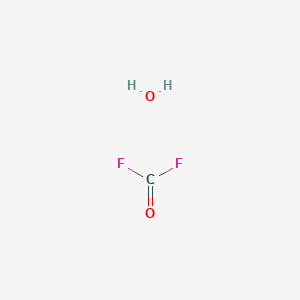
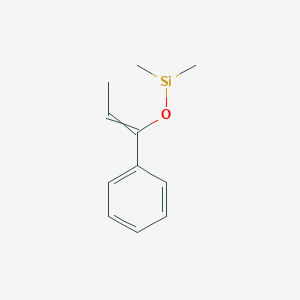

![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
